molecular formula C13H19ClN2O2 B2692902 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-92-4

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B2692902
CAS No.: 1289384-92-4
M. Wt: 270.76
InChI Key: HSAQIDSKHBCDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is recognized for its psychoactive properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is used in a variety of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its pharmacological properties.

    Medicine: It is investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter systems, modulating the activity of receptors and pathways involved in neurological functions. This modulation can lead to various psychoactive effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina.

    Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.

    Quetiapine: Another antipsychotic for similar indications. What sets this compound apart is its unique psychoactive properties and its specific applications in scientific research.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-4-2-3-5-11(10)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAQIDSKHBCDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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